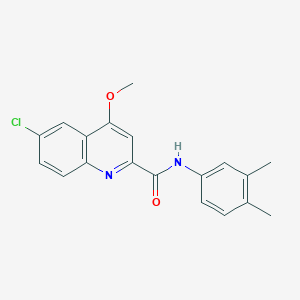![molecular formula C18H14N2O2S B6515822 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 912774-12-0](/img/structure/B6515822.png)
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrido [2,3- d ]pyrimidine and are associated with a broad spectrum of biological activity .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. For example, the methylsulfanyl group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of lipophilicity could affect its behavior in biological systems .Aplicaciones Científicas De Investigación
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has a variety of applications in scientific research. It has been used as an enzyme inhibitor, with studies indicating that it can inhibit the activity of several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450s. It has also been used as a therapeutic agent, with studies showing that it can reduce inflammation and pain. In addition, it has been used as a tool for studying protein-protein interactions, as well as for studying the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that it acts by inhibiting the activity of enzymes, such as cyclooxygenases, lipoxygenases, and cytochrome P450s. In addition, it is believed that it can bind to proteins and alter their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, as well as inhibit the activity of several enzymes. In addition, it has been shown to have antioxidant properties, as well as anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and can be synthesized via a variety of methods. In addition, it is relatively stable and has a wide range of applications in scientific research. However, it has some limitations for lab experiments. For example, it is not water soluble, which can make it difficult to work with in some experiments. In addition, it can be toxic in high concentrations, and can be difficult to store for long periods of time.
Direcciones Futuras
There are a variety of potential future directions for 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one research. One potential direction is to further study its mechanism of action and explore new applications for it. Another potential direction is to study its potential as a therapeutic agent and explore potential drug combinations. In addition, further research could be done to explore its potential as an enzyme inhibitor and to explore its potential to inhibit other enzymes. Finally, further research could be done to explore its potential as an antioxidant and anti-cancer agent.
Métodos De Síntesis
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized via a variety of methods. One of the most common methods involves the reaction of 4-methylsulfanylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of potassium carbonate and ethanol. This reaction produces this compound along with other by-products. Other methods of synthesis include the reaction of 4-methylsulfanylphenol with 2,3-dichloro-1,4-benzoquinone (DCQ) in the presence of potassium carbonate and ethanol, as well as the reaction of 4-methylsulfanylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of potassium carbonate and methanol.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-23-13-8-6-11(7-9-13)16-19-17(21)14-10-12-4-2-3-5-15(12)22-18(14)20-16/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBNTEJOUTZBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)


![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)

![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![1-(4-fluorophenyl)-9-methoxy-2-[4-(methylsulfanyl)phenyl]-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515831.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)